molecular formula C12H9ClN4S B2643063 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 667399-98-6

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Cat. No.: B2643063
CAS No.: 667399-98-6
M. Wt: 276.74
InChI Key: QUELETPIIQUJTM-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-8-3-1-7(2-4-8)10-6-18-12(16-10)9-5-15-17-11(9)14/h1-6H,(H3,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUELETPIIQUJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=C(NN=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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